Product packaging for Boc-N-Me-L-2-aminohexanoic acid(Cat. No.:)

Boc-N-Me-L-2-aminohexanoic acid

Cat. No.: B12807543
M. Wt: 245.32 g/mol
InChI Key: HYGQYTQHPSQSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of tert-Butyloxycarbonyl (Boc)-Protected Amino Acids in Organic and Peptide Synthesis

The tert-Butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino group of amino acids in peptide synthesis. peptide.com Its popularity stems from its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This selective removal allows for the stepwise addition of amino acids to a growing peptide chain without compromising the integrity of other acid-labile protecting groups that may be present on the amino acid side chains. peptide.com

The Boc protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by anchoring the growing peptide to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin-bound peptide. The use of Boc-protected amino acids is particularly advantageous in the synthesis of complex or hydrophobic peptides. chemimpex.com

Significance of N-Methylated Amino Acids in Modulating Peptide Properties and Conformation

N-methylation, the substitution of a methyl group for the hydrogen on the amide nitrogen of a peptide bond, is a powerful tool for modifying the physicochemical and biological properties of peptides. nih.gov This seemingly minor alteration can have profound effects on the resulting peptide's conformation, proteolytic stability, and cell permeability. nih.gov

The presence of the N-methyl group introduces steric hindrance that can restrict the conformational freedom of the peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the N-methylated peptide bond is resistant to cleavage by many proteases, enzymes that would otherwise rapidly degrade natural peptides in biological systems. qyaobio.com This increased enzymatic stability can significantly prolong the in vivo half-life of peptide-based drugs. nih.govqyaobio.com N-methylation also generally increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes. nih.gov

Boc-N-Me-L-2-aminohexanoic Acid as a Representative N-Methylated Unnatural α-Amino Acid Building Block

This compound, also known as Boc-N-methyl-L-norleucine, serves as a valuable building block in the synthesis of peptides and peptidomimetics. chemimpex.com As a derivative of L-norleucine, an isomer of the more common amino acid leucine (B10760876), it introduces a linear, unbranched hydrophobic side chain into the peptide sequence. wikipedia.org The combination of the Boc protecting group and N-methylation makes this compound particularly useful for incorporating an N-methylated residue with specific conformational effects.

Research has shown that the incorporation of N-methylnorleucine can significantly influence the conformational equilibrium of peptides. For instance, a study on cyclic pentapeptides demonstrated that the presence of an N-methylnorleucine residue led to a higher number of cis/trans isomers compared to a similar peptide containing proline. This increased flexibility was attributed to the rotational freedom around the φ-bond of the N-methylated residue.

The use of this compound allows chemists to strategically introduce N-methylation at a specific position in a peptide sequence, thereby fine-tuning its structural and, consequently, its biological properties. chemimpex.com

Physicochemical Properties

Below is a comparison of the physicochemical properties of the parent amino acid, L-2-aminohexanoic acid (L-norleucine), and its Boc-protected and N-methylated derivative.

PropertyL-2-Aminohexanoic Acid (L-Norleucine)This compound
Molecular Formula C₆H₁₃NO₂C₁₂H₂₃NO₄
Molar Mass 131.17 g/mol 245.32 g/mol
Appearance White solidYellow oil
CAS Number 327-57-1117903-25-0

Research Findings on the Impact of N-Methyl-L-2-aminohexanoic Acid Incorporation

Detailed studies on peptides incorporating N-methyl-L-2-aminohexanoic acid (N-methyl-norleucine) have provided valuable insights into its structural and functional consequences.

Research AreaKey Findings
Conformational Analysis In a comparative study of cyclic pentapeptides, the incorporation of N-methylnorleucine resulted in a greater number of cis/trans isomers compared to a proline-containing analogue. This suggests an enhanced conformational flexibility imparted by the N-methylated residue.
Peptide Stability The N-methylation of peptide bonds is a well-established strategy to increase resistance to proteolytic degradation. While specific data on peptides containing solely N-methyl-norleucine is limited, the general principle of enhanced enzymatic stability applies. qyaobio.com
Hydrophobicity The addition of the N-methyl group and the linear alkyl side chain of norleucine contributes to the overall hydrophobicity of a peptide, which can influence its interaction with biological membranes and receptor binding pockets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B12807543 Boc-N-Me-L-2-aminohexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

HYGQYTQHPSQSFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Boc N Me L 2 Aminohexanoic Acid and Its Analogues

General Strategies for N-Methylation and Boc Protection of Amino Acid Scaffolds

Direct Alkylation Approaches to N-Methylation

Direct N-alkylation of an amino acid or its derivative is a common strategy for introducing a methyl group onto the nitrogen atom. This typically involves the use of a methylating agent in the presence of a base. A prevalent method for the N-methylation of N-acyl and N-carbamoyl amino acids utilizes sodium hydride (NaH) and methyl iodide (MeI). chemicalbook.com This approach is broadly applicable to a range of amino acids. chemicalbook.com However, the use of strong bases like NaH can sometimes lead to racemization at the α-carbon, particularly if the reaction conditions are not carefully controlled. orgsyn.org

Alternative methods aim to mitigate the risk of racemization. For instance, N-methylation of N-protected α-amino acids or their esters can be achieved under basic conditions with various methylating agents. frontiersin.org Another approach involves the reductive amination of N-protected α-amino acids with formaldehyde. frontiersin.org The choice of solvent, base, and methylating agent can significantly impact the reaction's yield and stereochemical outcome.

MethodMethylating AgentBaseSolventKey Features
Benoiton MethodMethyl Iodide (MeI)Sodium Hydride (NaH)THF/DMFWidely used for N-acyl/carbamoyl amino acids. chemicalbook.com
Sulfonamide AlkylationMethyl Iodide (MeI)Various basesVariesN-tosyl protection allows for selective N-methylation. chemicalbook.com
Reductive AminationFormaldehydeReducing agent (e.g., NaBH₃CN)VariesMilder conditions can reduce racemization risk. monash.edu

Regioselective Introduction and Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govnih.gov

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netgoogle.com This reaction can be performed in aqueous or anhydrous conditions. researchgate.net The choice of base and solvent can be optimized to ensure high yields and regioselectivity, particularly when other reactive functional groups are present in the amino acid. For instance, the use of triethylamine (B128534) in a mixture of acetone (B3395972) and water has been reported as an efficient method for the preparation of Boc-protected amino acids. google.com

Removal of the Boc group is generally accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). mdpi.com The mechanism involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine. mdpi.com This deprotection is typically clean and high-yielding.

ProcessReagent(s)Solvent(s)Key Features
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N)Water, Dioxane, Acetone/WaterHigh-yielding and generally regioselective for the amino group. researchgate.netgoogle.com
Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Clean and efficient removal under acidic conditions. mdpi.com
Deprotection HCl in an organic solvent (e.g., Dioxane)DioxaneAlternative to TFA, can be useful in solid-phase synthesis.

Stereocontrolled Synthesis of N-Methylated α-Amino Acids

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of chiral amino acids like Boc-N-Me-L-2-aminohexanoic acid. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Auxiliary and Asymmetric Catalysis in α-Stereocenter Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov In the context of amino acid synthesis, chiral auxiliaries can be used to establish the desired stereochemistry at the α-carbon. For example, L-valine has been employed as a chiral auxiliary in the enantioselective synthesis of (R)-α-methyl-α-amino acids. beilstein-journals.org Nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have also proven to be effective for the asymmetric synthesis of α-amino acids via alkylation. orgsyn.org

Asymmetric catalysis offers another powerful approach to control stereochemistry. Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral aldehyde catalysis has been shown to provide good catalytic activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters. nih.gov This method often relies on catalysts derived from chiral BINOL aldehydes. nih.gov

ApproachKey Reagent/CatalystPrinciple of Stereocontrol
Chiral Auxiliary L-Valine derivativeThe chiral auxiliary directs the approach of the electrophile to one face of the enolate. beilstein-journals.org
Chiral Auxiliary Ni(II) complex of a chiral Schiff baseThe chiral ligand on the metal complex controls the stereochemistry of the alkylation. orgsyn.org
Asymmetric Catalysis Chiral BINOL aldehyde catalystThe catalyst forms a chiral Schiff base intermediate, leading to enantioselective functionalization. nih.gov

Preparation of Modified N-Methylated Hexanoic Acid Derivatives

The synthesis of analogues of this compound with additional functional groups on the hexanoic acid side chain allows for the exploration of structure-activity relationships and the development of novel peptidomimetics. This can include the introduction of hydroxyl, keto, or additional amino groups at various positions along the carbon chain.

The synthesis of such modified derivatives often starts from a precursor that already contains the desired functionality or a group that can be converted to it. For example, the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid has been achieved from sorbic acid, where an intramolecular cycloaddition was a key step in establishing the stereochemistry of the hydroxyl group. researchgate.net

For the introduction of an amino group at the ε-position (position 6) of the hexanoic acid chain, a potential starting material is L-lysine, which already contains an amino group at this position. The α-amino group can be selectively protected and N-methylated, followed by protection of the ε-amino group to yield a precursor for ε-amino-N-methyl-L-2-aminohexanoic acid derivatives. The synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid, a lysine (B10760008) analogue, has been reported, demonstrating the feasibility of modifying the side chain of lysine derivatives.

The preparation of γ-hydroxy derivatives can be approached through the stereoselective reduction of a corresponding γ-keto ester. The synthesis of δ-amino β-keto esters has been reported as a building block for alkaloid synthesis, indicating that methods for introducing keto functionalities into amino acid side chains are available. chemicalbook.com

A general strategy for creating side-chain functionalized amino acids involves starting with a readily available functionalized precursor and building the amino acid scaffold. For instance, a facile, two-pot synthesis of N-methyl amino acid esters via reductive amination has been shown to be compatible with various functional groups, suggesting its potential application in the synthesis of modified N-methylated hexanoic acid derivatives without the need for side-chain protection.

Carboxylic Acid Homologation Strategies from α-Amino Acids to β-Amino Acids

The conversion of α-amino acids into their β-amino acid counterparts is a fundamental one-carbon homologation process in organic synthesis. nih.gov This transformation is crucial for creating peptidomimetics with enhanced stability against metabolic degradation. organic-chemistry.org A prominent and historically significant method for achieving this is the Arndt-Eistert synthesis. libretexts.orgambeed.com

The Arndt-Eistert reaction sequence is a reliable method for elongating a carboxylic acid by a single carbon atom. wikipedia.org The process typically begins with the conversion of an N-protected α-amino acid into its more reactive acid chloride derivative, often using reagents like thionyl chloride. libretexts.org This activated species then reacts with diazomethane (B1218177) to yield an α-diazoketone intermediate. organic-chemistry.org

The crucial step in the synthesis is the Wolff rearrangement of the α-diazoketone. libretexts.org This rearrangement is typically catalyzed by a metal, such as silver(I) oxide (Ag₂O), or promoted by heat or light. organic-chemistry.orglibretexts.org The reaction proceeds through a 1,2-rearrangement to form a ketene (B1206846) intermediate. libretexts.org This highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, the corresponding β-amino acid is formed. organic-chemistry.org A key advantage of this method is that the stereochemistry at the chiral α-carbon is preserved during the rearrangement. libretexts.org

While effective, the classic Arndt-Eistert synthesis involves the use of diazomethane, which is both toxic and potentially explosive. libretexts.org This has spurred the development of safer alternative procedures. Modifications such as the Newman-Beal modification, which includes triethylamine in the diazomethane solution, help to scavenge HCl and prevent the formation of α-chloromethylketone side-products. wikipedia.org Furthermore, safer diazomethane surrogates like diazo(trimethylsilyl)methane have been developed. libretexts.org Alternative homologation strategies, such as the Kowalski ester homologation using ynolates, provide a safer route that avoids diazomethane entirely. organic-chemistry.orglibretexts.org

Key Components of the Arndt-Eistert Homologation

ComponentRole in the ReactionCommon Examples
Starting MaterialThe α-amino acid to be homologated.N-Boc-L-phenylalanine
Activating AgentConverts the carboxylic acid to an acid chloride.Thionyl chloride (SOCl₂)
Carbon SourceProvides the additional methylene (B1212753) group.Diazomethane (CH₂N₂), Diazo(trimethylsilyl)methane
CatalystPromotes the Wolff rearrangement.Silver(I) oxide (Ag₂O), Heat (thermal), Light (photochemical)
NucleophileTraps the ketene intermediate to form the final product.Water (H₂O) for carboxylic acids, Alcohols for esters, Amines for amides

Introduction of Unique Side-Chain Functionalities (e.g., Alkyne, Selenium-containing)

Incorporating non-canonical side chains into amino acid structures expands their chemical functionality, enabling novel applications in chemical biology and materials science. Methodologies for introducing alkyne and selenium-containing groups are of particular interest.

Alkyne Functionalities

Alkyne-containing amino acids are valuable building blocks because the terminal alkyne group serves as a versatile chemical handle. nih.gov It can participate in highly efficient and specific reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry," and Sonogashira coupling. peptide.comiris-biotech.de These reactions allow for the straightforward conjugation of peptides to other molecules, such as fluorescent labels, biomolecules, or polymers. peptide.com

Research into the biosynthesis of natural products has uncovered enzymatic pathways for creating terminal alkynes. For instance, in the bacterium Streptomyces cattleya, a unique pathway produces the terminal alkyne-containing amino acid β-ethynylserine (βes). nih.gov This biosynthetic route begins with L-lysine and involves a series of remarkable enzymatic transformations:

Halogenation: The enzyme BesD, an α-ketoglutarate/Fe-dependent halogenase, catalyzes the chlorination of the γ-carbon of L-lysine to form 4-chloro-l-lysine. acs.org

Oxidative C-C Bond Cleavage: The oxidase BesC acts on 4-chloro-l-lysine, cleaving a carbon-carbon bond to produce the vinyl halide amino acid, 4-chloro-allyl-glycine. acs.org

Triple Bond Formation: The pyridoxal-5'-phosphate (PLP)-dependent enzyme BesB catalyzes the elimination of chloride from 4-chloro-allyl-glycine and subsequent isomerization of a putative allene (B1206475) intermediate to form the terminal alkyne of L-propargylglycine. nih.govresearchgate.net

Selenium-containing Functionalities

Selenium, a chalcogen with chemical properties similar to sulfur, can be incorporated into amino acids to create selenocysteine (B57510) (Sec) and its analogues. nih.govresearchgate.net Selenocysteine is a naturally occurring amino acid in all domains of life. nih.gov The selenium atom imparts unique properties; for example, the selenol (Se-H) group of selenocysteine is more acidic and more easily oxidized than the thiol (S-H) group of cysteine. nih.govresearchgate.net These characteristics can be exploited to enhance or selectively modify the reactivity of peptides. nih.gov

Synthetic access to selenium-containing amino acids can be achieved through various organic chemistry methods. One effective strategy for preparing chiral β-selenoamines involves the nucleophilic ring-opening of aziridines. nih.gov In this approach, an α-amino alcohol is first converted into an N-Boc protected aziridine (B145994). A selenium-based nucleophile, such as a phenyl selenide (B1212193) anion generated from diphenyl diselenide and a reducing agent like sodium borohydride (B1222165), is then used to open the aziridine ring. This ring-opening occurs at the less sterically hindered carbon, yielding the desired β-selenoamine moiety, which can then be incorporated into larger peptide structures. nih.gov

Multicomponent Reactions and Convergent Synthesis for N-Methylated Building Blocks

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a complex product that incorporates most of the atoms from the reactants. nih.gov These reactions are highly atom-economical and efficient, making them ideal for building libraries of structurally diverse molecules. The Ugi and Passerini reactions are cornerstone MCRs widely used for the synthesis of peptide-like structures, including N-alkylated and N-methylated building blocks. nih.govrsc.org

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). The Ugi four-component reaction (U-4CR) extends this by adding a fourth component, a primary amine. acs.org A common mechanistic feature of both reactions is the formation of a highly reactive nitrilium ion intermediate, which can be intercepted to generate the final product. acs.org

These reactions offer a convergent approach to synthesizing complex N-methylated amino acid derivatives. By using an N-methylated amine (such as methylamine) as the amine component in an Ugi reaction, an N-methylated peptide backbone can be constructed in a single synthetic step. This strategy is highly valuable for producing peptidomimetics, as N-methylation can impart favorable properties such as increased metabolic stability and altered conformation. The versatility of MCRs allows for a wide variety of substituents to be introduced by simply changing the starting components, facilitating the rapid generation of diverse compound libraries. nih.gov

Comparison of Passerini and Ugi Reactions

ReactionNumber of ComponentsReactantsPrimary Product Type
Passerini ReactionThreeCarboxylic Acid, Carbonyl Compound, Isocyanideα-Acyloxy Amide
Ugi ReactionFourCarboxylic Acid, Carbonyl Compound, Isocyanide, Primary Amineα-Acylamino Amide (Peptide-like)

Boc N Me L 2 Aminohexanoic Acid in Peptide and Peptidomimetic Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The integration of N-methylated amino acids like Boc-N-Me-L-2-aminohexanoic acid into SPPS protocols requires careful consideration of the chosen strategy and potential challenges.

Compatibility with Boc-Strategy SPPS Methodologies

The tert-butyloxycarbonyl (Boc) strategy is a well-established method in SPPS. sunresinlifesciences.com It utilizes an acid-labile Boc group for the temporary protection of the α-amino group and typically employs strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.comamericanpeptidesociety.org

The use of Boc-protected N-methylated amino acids, including this compound, is compatible with the general principles of Boc-SPPS. The Boc group can be effectively removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com Following deprotection, the resulting secondary amine at the N-terminus of the peptide-resin is neutralized to allow for the subsequent coupling of the next amino acid. peptide.compeptide.com While standard neutralization protocols involving bases like diisopropylethylamine (DIEA) are common, in situ neutralization protocols have also been developed to be used with coupling reagents like HBTU or HATU, which can be particularly beneficial for difficult couplings. peptide.com

One of the advantages of the Boc-strategy in the context of synthesizing challenging sequences, which can include those with N-methylated residues, is that the repeated acid treatment for Boc group removal can help to disrupt on-resin aggregation of the growing peptide chain. peptide.comnih.gov

Challenges and Optimizations in Coupling N-Methylated Residues

The incorporation of N-methylated amino acids into a growing peptide chain presents several challenges, primarily due to the steric hindrance imposed by the N-methyl group. researchgate.netcem.com This steric bulk makes the coupling of an incoming amino acid to an N-methylated N-terminus, or the coupling of an N-methylated amino acid itself, significantly more difficult than with standard proteinogenic amino acids. researchgate.netacs.org

Key Challenges:

Low Coupling Yields: The steric hindrance around the secondary amine of an N-methylated residue slows down the rate of acylation, often leading to incomplete coupling and the formation of deletion sequences. acs.orgnih.gov This is particularly problematic when coupling two consecutive N-methylated amino acids. researchgate.net

Racemization: While the risk of racemization is a general concern in peptide synthesis, certain coupling conditions used to overcome the steric hindrance of N-methylated residues can increase this risk. researchgate.netmerckmillipore.com

Side Reactions: In addition to incomplete couplings, other side reactions can occur, such as the formation of diketopiperazines, especially when synthesizing peptides with N-methylated residues near the N-terminus. acs.orgnih.gov

Optimization Strategies:

To address these challenges, various optimization strategies have been developed. The choice of coupling reagent is critical for achieving high coupling efficiencies.

Coupling Reagent ClassSpecific ExamplesEfficacy with N-Methylated Residues
Phosphonium SaltsPyBOP/HOAt, PyAOP, HATUGenerally effective and considered among the most promising for these difficult couplings. acs.orgnih.gov HATU, in particular, has been shown to be successful. merckmillipore.compeptide.com
Uronium/Guanidinium SaltsHBTU, HCTULess effective than HATU for coupling N-methylated amino acids. peptide.com
Other ReagentsPyBrOP, BOP-ClHave also been employed for coupling N-methylated amino acids. peptide.compeptide.com

In addition to the selection of appropriate coupling reagents, other strategies include:

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help to drive the reaction to completion. researchgate.net

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, proving beneficial for sterically hindered residues like N-methylated amino acids. cem.comspringernature.com

Use of Amino Acid Halides: The in situ formation of amino acid chlorides has been shown to be a highly reactive species that can effectively acylate N-methylated amines. researchgate.net

Design Principles for Peptidomimetics Incorporating N-Methylated Amino Acids

The introduction of N-methylated residues like this compound is a powerful strategy in the design of peptidomimetics to control their conformation and, consequently, their biological activity.

Backbone Conformation Control via N-Methylation

N-methylation of the amide backbone introduces significant conformational constraints. The presence of the methyl group on the amide nitrogen has several key effects on the peptide backbone:

Steric Constraints: The methyl group introduces local steric hindrance that can restrict the rotational freedom around the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, leading to a more rigid and defined conformation. ub.edu

Elimination of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. nih.govmdpi.com This prevents the formation of intramolecular hydrogen bonds at that position, which can disrupt or stabilize certain secondary structures.

Influence on Local and Global Peptide Secondary Structures

The conformational changes induced by N-methylation at a local level can have a profound impact on the global secondary structure of a peptide.

Destabilization of Helical Structures: The loss of the N-H hydrogen bond donor and the steric bulk of the methyl group can disrupt the hydrogen-bonding pattern required for the formation and stability of α-helices. nih.govmdpi.comnih.gov The destabilizing effect has been quantified and is dependent on the position of the N-methylated residue within the helix. nih.gov

Induction of Turns: N-methylated amino acids can act as "turn inducers," promoting the formation of β-turns and γ-turns in the peptide backbone. researchgate.net This is a direct consequence of their ability to favor cis-amide bonds and impose steric constraints.

Utility in the Construction of Conformationally Constrained Peptidomimetics

The ability to control peptide conformation through N-methylation makes this compound a valuable building block for the construction of conformationally constrained peptidomimetics, particularly cyclic peptides. springernature.comthieme-connect.com By reducing the conformational flexibility of a peptide, N-methylation can lock it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. peptide.com

The combination of cyclization and N-methylation is a particularly powerful strategy. springernature.comnih.govresearchgate.net Cyclization itself introduces a significant conformational constraint, and the addition of N-methylated residues can further rigidify the structure and fine-tune its three-dimensional shape. nih.gov This approach has been successfully used to develop peptidomimetics with improved pharmacokinetic properties, including:

Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. peptide.commerckmillipore.commdpi.com

Enhanced Membrane Permeability and Oral Bioavailability: By eliminating a hydrogen bond donor and increasing lipophilicity, N-methylation can improve the ability of a peptide to cross cell membranes, a key step towards developing orally bioavailable peptide drugs. springernature.comnih.govnih.gov

The strategic incorporation of this compound and other N-methylated amino acids allows for the rational design of peptidomimetics with tailored conformations and improved drug-like properties.

Induction of Specific Turn and Helical Structures

The incorporation of N-methylated amino acids like this compound profoundly influences the secondary structure of peptides. The primary mechanism for this is the substitution of the amide proton with a methyl group. This modification eliminates the capacity for the amide nitrogen to act as a hydrogen bond donor, a critical interaction for stabilizing canonical secondary structures like α-helices and β-sheets. mdpi.comnih.gov

Research has demonstrated that N-methylation generally acts as a helix disruptor. mdpi.com The destabilization energy associated with substituting a hydrogen with a methyl group in a helical peptide has been measured to be between 0.3 to 1.7 kcal/mole, depending on the residue's position within the sequence. nih.gov This disruption of helical structures is a direct consequence of the loss of intramolecular hydrogen bonding. nih.gov

However, this disruption can be leveraged to induce specific, non-helical conformations. A significant conformational consequence of N-methylation is that it can lower the energy barrier for the rotation of the peptide bond, facilitating the occurrence of a cis amide bond conformation. mdpi.comresearchgate.net While the trans conformation is overwhelmingly favored in most peptide bonds, the introduction of a cis bond forces a kink in the peptide backbone, often resulting in the formation of β-turns or other turn-like structures. This conformational constraint is a powerful tool for designing peptides that adopt specific folded topologies.

The impact of N-methylation on peptide conformation is summarized in the table below.

FeatureEffect of N-MethylationStructural Consequence
Amide Proton Replaced by a methyl group. nih.govEliminates hydrogen bond donor capability. mdpi.comnih.gov
Helical Structures Destabilized by 0.3-1.7 kcal/mole. nih.govDisrupts α-helices and β-sheets.
Peptide Bond Lowers rotational energy barrier.Promotes formation of cis amide bonds. mdpi.comresearchgate.net
Backbone Geometry Introduces steric constraints.Induces β-turns and specific folded structures.

Strategies for Macrocyclization and Scaffold Rigidification

Macrocyclization is a widely used strategy in medicinal chemistry to improve the pharmacological properties of peptides, including their stability, binding affinity, and membrane permeability. nih.gov this compound is a valuable component in these strategies for several reasons. The conformational constraints imposed by the N-methyl group can pre-organize the linear peptide precursor into a conformation that is favorable for ring closure, thereby improving the efficiency of the macrocyclization reaction. researchgate.net

Furthermore, incorporating N-methylated residues into a peptide scaffold, particularly a cyclic one, significantly enhances its resistance to enzymatic degradation. mdpi.comresearchgate.net Natural cyclic peptides rich in N-methylated amino acids, such as cyclosporine A, exhibit excellent pharmacokinetic profiles, inspiring the use of N-methylation as a tool to improve the drug-like properties of synthetic peptides. mdpi.comresearchgate.net

StrategyRole of this compoundDesired Outcome
Peptide Macrocyclization Pre-organizes the peptide backbone for efficient ring closure. researchgate.netIncreased yield and reduced side reactions (e.g., dimerization).
Scaffold Rigidification Introduces conformational constraints via steric effects and cis peptide bonds.Locks the peptide into a bioactive conformation, enhancing target affinity and selectivity.
Metabolic Stabilization The N-methyl group sterically hinders access by proteases. mdpi.comIncreased peptide half-life and improved bioavailability. researchgate.netnih.gov

Role in Non-Canonical Amino Acid Libraries and Chemical Biology Probes

This compound is an example of a non-canonical amino acid (ncAA), a class of molecules that expands the chemical diversity available for peptide and protein engineering beyond the 20 common proteinogenic amino acids. mdpi.comresearchgate.net As such, it is a key component in the construction of non-canonical amino acid libraries. researchgate.net These libraries are systematically screened in drug discovery programs to identify novel peptide leads with optimized properties. researchgate.net The inclusion of residues like this compound allows for the exploration of chemical space related to hydrophobicity, steric bulk, and conformational rigidity.

The unique structural features of this compound also make it and its derivatives suitable for the development of chemical biology probes. Chemical probes are small molecules used to study biological processes, and ncAAs are increasingly used to build them. researchgate.netacs.org The linear alkyl side chain of 2-aminohexanoic acid provides a simple, non-polar handle that can be used to probe hydrophobic interactions in protein binding pockets.

Moreover, the versatility of synthetic chemistry allows for the modification of the side chain to incorporate reporter groups or reactive handles. For example, while the n-butyl side chain of this specific compound is chemically inert, related long-chain amino acids can be functionalized at the terminal (ω) position to attach fluorophores, biotin (B1667282) tags, or bio-orthogonal reactive groups for "click" chemistry. acs.org This enables the creation of sophisticated probes for applications such as:

Fluorescence Resonance Energy Transfer (FRET) studies: To measure distances and conformational changes in proteins.

Target identification and validation: Using affinity-based probes to isolate and identify binding partners.

Cellular imaging: To visualize the localization and trafficking of peptides or proteins.

The development of such probes relies on the ability to incorporate these functionalized ncAAs into a peptide sequence, a process for which Boc-protected building blocks are essential.

Conformational and Structural Analysis of Boc N Me L 2 Aminohexanoic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure and conformation of molecules like Boc-N-Me-L-2-aminohexanoic acid. However, specific spectral data for this compound are not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. Analysis of N-methylated amino acids often involves multiple NMR techniques.

¹H and ¹³C NMR: These experiments identify the chemical environment of hydrogen and carbon atoms, respectively. For similar Boc-protected N-methylated amino acids, characteristic signals would be expected for the tert-butyl group of the Boc moiety (around 1.4 ppm in ¹H and 28 ppm, 80 ppm in ¹³C), the N-methyl group (around 2.7-3.0 ppm in ¹H), and the amino acid backbone and side chain. nih.govsigmaaldrich.comsigmaaldrich.com However, a specific, experimentally-derived data table for this compound cannot be compiled from existing literature.

ROESY and NOESY: These 2D NMR experiments detect through-space interactions between protons, which is crucial for determining molecular conformation. For N-methylated peptides, NOESY can reveal localized structures like turns by identifying protons that are close in space, for example, between an N-methyl group and adjacent residues. nih.govresearchgate.net No such studies have been published for this specific monomer.

Coupling Constants: The coupling constants (J-values) between adjacent protons provide information about dihedral angles, which helps define the molecule's preferred conformation.

Table 1: Representative ¹H NMR Chemical Shifts for Related Boc-N-Methyl Amino Acid Structures This table is illustrative and based on general knowledge of related compounds, not on specific data for this compound.

Proton Typical Chemical Shift Range (ppm)
Boc (t-butyl) 1.4 - 1.5
Alkyl Chain (CH₃, CH₂) 0.8 - 1.8
α-CH 4.0 - 4.5

Vibrational Spectroscopy (IR, FTIR) for Hydrogen Bonding and Functional Group Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. For a carboxylic acid like this compound, key vibrational bands would include:

A broad O-H stretch from the carboxylic acid group, typically centered around 3000 cm⁻¹, indicative of hydrogen bonding.

C=O stretching vibrations from both the carboxylic acid (around 1710 cm⁻¹) and the Boc protecting group's urethane (B1682113) carbonyl (around 1690 cm⁻¹). researchgate.net

Analysis of these peak positions and shapes provides insight into intermolecular interactions, particularly hydrogen bonding. No specific, published FTIR spectrum for this compound could be located.

Chiroptical Spectroscopy (Circular Dichroism - CD) for Secondary Structure Assessment

Circular dichroism is used to study the conformation of chiral molecules and is particularly useful for assessing the secondary structure (e.g., helices, sheets) of peptides. While less common for single amino acid derivatives, it can provide information about the preferred solution-state conformation influenced by factors like solvent and pH. acs.org There is no available CD spectroscopic data for this compound.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise spatial arrangement of atoms. While crystal structures for other Boc-protected amino acids and peptides have been published, a structure for this compound is not available in crystallographic databases. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

In the absence of experimental data, computational methods are often used to predict molecular conformations.

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations model the movements of atoms in a molecule over time, allowing researchers to explore its conformational landscape. These simulations can predict the most stable conformations, analyze the flexibility of the molecule, and understand how it interacts with solvents. Such studies have been performed on various amino acids and peptides to understand their behavior, but no specific MD simulation studies have been published for this compound. researchgate.net

While the chemical entity this compound is known and used in synthesis, it has not been the subject of detailed, publicly available conformational and structural analysis. The specific experimental data required to thoroughly characterize its structure using advanced NMR, vibrational spectroscopy, chiroptical methods, X-ray crystallography, and molecular dynamics simulations are absent from the current scientific literature.

Quantum Chemical Calculations (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing insights into properties such as molecular orbital energies, charge distributions, and vibrational frequencies. For this compound, DFT calculations are essential for understanding how N-methylation and the Boc group alter its fundamental electronic and structural characteristics.

Research Findings: Studies on analogous N-methylated amino acid derivatives, such as N-acetyl-N-methyl-leucine-methylamide, using DFT methods like B3LYP/6-311++G(d,p), reveal predictable electronic alterations. rsc.org N-methylation introduces an electron-donating methyl group to the amide nitrogen. This inductive effect leads to several key changes:

Charge Distribution: The nitrogen atom becomes less negative, while the adjacent amide carbon and oxygen atoms also experience a shift in their partial charges. This redistribution of electron density impacts the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

Molecular Orbitals: N-methylation typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor, while decreasing the HOMO-LUMO energy gap. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity.

Amide Bond Geometry: A crucial structural consequence of N-methylation is the lengthening of the amide bond (C'-N). rsc.org This elongation gives the bond more single-bond character, which lowers the rotational energy barrier for cis-trans isomerization around the ω (omega) dihedral angle. researchgate.netnih.gov

Vibrational analysis via DFT can predict the infrared (IR) spectrum, allowing for the identification of characteristic vibrational modes. For a Boc-protected N-methylated amino acid, key vibrational frequencies would include the C=O stretching of the urethane (Boc group) and the amide, as well as various C-H and C-N stretching and bending modes. A DFT study on a related Boc-amino compound identified the C=O stretching mode in the 1705-1760 cm⁻¹ range, depending on the functional used. researchgate.net

Table 1: Representative DFT-Calculated Properties of an N-Methylated Amino Acid Derivative Data is illustrative, based on published values for analogous N-methylated leucine (B10760876) derivatives. rsc.org

PropertyNon-Methylated AnalogN-Methylated DerivativeImplication of N-Methylation
Amide Bond Length (C'-N)~1.34 Å~1.36 ÅWeaker, more flexible bond
Cis-Trans Energy Barrier (kcal/mol)~18-20 kcal/mol~14-16 kcal/molIncreased accessibility of cis conformer
HOMO Energy (eV)Lower (more negative)Higher (less negative)Increased electron-donating ability
HOMO-LUMO Gap (eV)LargerSmallerHigher chemical reactivity
NBO Charge on NitrogenMore negativeLess negativeAltered electrostatic potential

Force-Field Methods (e.g., MMFFs) for Conformational Energy Landscapes

While DFT provides high accuracy for single conformations, exploring the entire conformational energy landscape of a flexible molecule like this compound requires computationally less expensive methods. Force-field methods, such as the Merck Molecular Force Field (MMFFs), are empirical approaches that calculate the potential energy of a molecule based on classical mechanics, treating atoms as spheres and bonds as springs. These methods are ideal for performing conformational searches to identify low-energy structures.

Research Findings: A conformational analysis of this compound would involve the systematic rotation of its key dihedral angles:

Backbone: φ (phi), ψ (psi), and ω (omega)

Side-Chain: χ1, χ2, χ3, and χ4

The presence of the N-methyl group significantly alters the landscape around the ω angle. While standard peptides strongly prefer a trans conformation (ω ≈ 180°), N-methylation makes the cis conformation (ω ≈ 0°) energetically more accessible. researchgate.netnih.gov This creates two distinct families of low-energy conformers (cis and trans), each with its own set of preferred φ and ψ angles. The bulky Boc group and the flexible n-butyl side chain further constrain the available conformational space through steric hindrance. A force-field-based conformational search would generate a map of stable conformers, revealing their relative energies and the energy barriers between them. researcher.life

Table 2: Hypothetical Low-Energy Conformers of this compound from a Force-Field Scan This table is an illustrative representation of typical outputs from a conformational search.

Conformer IDAmide Conformation (ω)Backbone TypeRelative Energy (kcal/mol)Key Dihedral Angles (φ, ψ)
1transExtended β-strand0.00(-120°, +140°)
2transPolyproline II-like0.85(-75°, +150°)
3cisTurn-like1.50(+70°, +45°)
4transRight-handed helical2.10(-60°, -40°)
5cisExtended2.75(-90°, +160°)

Free Energy Perturbation (FEP) for Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinity (ΔΔG) between two closely related ligands. nih.gov It relies on statistical mechanics and molecular dynamics simulations to model the "alchemical" transformation of one molecule into another, both in solution and when bound to a receptor. This technique is invaluable for predicting how a modification, such as N-methylation, will affect a molecule's binding potency.

Research Findings: To predict the impact of N-methylation on the binding of a peptide containing L-2-aminohexanoic acid, an FEP calculation would be constructed around a thermodynamic cycle. The cycle connects the binding free energies of the parent (non-methylated) and the modified (N-methylated) ligand. The simulations compute the free energy change of mutating a hydrogen atom into a methyl group on the amide nitrogen, once in the free state (ΔG_solv) and once in the protein-bound state (ΔG_complex). The relative binding affinity is then given by:

ΔΔG_bind = ΔG_complex - ΔG_solv

FEP calculations can provide highly accurate predictions (often within 1 kcal/mol of experimental values) but require extensive conformational sampling to achieve convergence, especially when the modification induces large structural rearrangements in the ligand or protein. pnas.orgrsc.org For N-methylation, which can cause a flip between trans and cis amide conformations, enhanced sampling techniques may be necessary to obtain reliable results. pnas.org

Table 3: Illustrative Example of an FEP Calculation for N-Methylation This table demonstrates the principle of an FEP calculation for the transformation of Ligand A (unmethylated) to Ligand B (N-methylated).

Calculation LegTransformationCalculated Free Energy Change
ΔG_solv Ligand A → Ligand B (in water)+1.2 kcal/mol
ΔG_complex Ligand A → Ligand B (in protein)-0.9 kcal/mol
ΔΔG_bind Relative Binding Affinity-2.1 kcal/mol
Conclusion: The N-methylation is predicted to be favorable, increasing binding affinity by 2.1 kcal/mol.

Interplay of N-Methylation, Side-Chain Length, and Conformational Preferences

The final conformational preference of this compound arises from a complex interplay between its three key structural features: the N-methyl group, the long n-butyl side chain, and the bulky Boc protecting group.

N-Methylation and Backbone: As established, N-methylation is the dominant factor controlling the backbone by lowering the energy barrier to cis-amide bond formation. researchgate.netnih.govnih.gov This opens up regions of the Ramachandran plot that are largely inaccessible to non-methylated residues, allowing the molecule to adopt unique turn structures. This modification is a critical tool in peptide design for modulating receptor selectivity and bioavailability. nih.govnih.gov

Side-Chain Length and Flexibility: The four-carbon, non-polar side chain of 2-aminohexanoic acid (norleucine) is highly flexible. Its preferred orientation is dictated by weak van der Waals interactions and the avoidance of steric clashes with the backbone and protecting groups. The conformational state of the backbone directly influences the accessible rotamers of the side chain. For example, a compact, cis-amide turn structure will impose different steric constraints on the n-butyl chain than an extended trans conformation.

Steric Influence of the Boc Group: The large tert-butyl group at the N-terminus provides steric bulk that can restrict the available φ angle and may also interact with the side chain, further limiting its conformational freedom.

Together, these elements create a unique conformational landscape. The increased propensity for a cis-amide bond, combined with the steric demands of the Boc group and the flexibility of the hexanoic acid side chain, means that derivatives of this compound are pre-organized to adopt specific three-dimensional shapes that are distinct from their non-methylated or shorter-chain counterparts. This pre-organization is a key principle in the design of peptidomimetics with defined secondary structures and biological activities.

Derivatization Strategies and Chemical Transformations of Boc N Me L 2 Aminohexanoic Acid

Modulating Carboxylic Acid Functionality

The carboxylic acid group is the primary site for chain extension and functionalization, allowing for the formation of esters, amides, and other related derivatives.

The formation of ester and amide bonds from the carboxylic acid of Boc-N-Me-L-2-aminohexanoic acid is fundamental to its application, particularly in peptide synthesis. Amidation, which leads to the formation of a peptide bond, typically requires the activation of the carboxyl group. This is achieved using a variety of coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.

Due to the steric hindrance of the N-methyl group, certain coupling reagents are more effective than others. Reagents such as PyBrOP® and HATU are known to be particularly efficient for coupling N-methylated amino acids, minimizing side reactions and ensuring high yields. bachem.com

Table 1: Common Coupling Reagents for Amidation

Reagent Full Name Typical Conditions Notes
DCC N,N'-Dicyclohexylcarbodiimide DCM or DMF, often with an additive like HOBt A classic reagent; the byproduct (DCU) is a precipitate. researchgate.net
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DMF or NMP, with a base like DIPEA Highly efficient, especially for sterically hindered couplings. bachem.com
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DMF or NMP, with a base like DIPEA A non-toxic alternative to the related BOP reagent. bachem.com

Esterification can be accomplished through several standard methods. For instance, reaction with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) provides a convenient route to the corresponding methyl ester. nih.govthieme-connect.com This method often proceeds smoothly and can simultaneously deprotect the Boc group if desired, or can be controlled to preserve it.

The carboxylic acid can be reduced to a primary alcohol, yielding Boc-N-Me-L-2-aminohexanol. This transformation opens up new synthetic possibilities, allowing for the introduction of the amino acid scaffold into molecules requiring an alcohol functionality.

While strong hydrides like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they are often too reactive for substrates with multiple functional groups. chemistrysteps.comstackexchange.com A more selective and common method involves the activation of the carboxylic acid as a mixed anhydride (B1165640) (e.g., with ethyl chloroformate) followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄). core.ac.ukresearchgate.net This two-step procedure is generally compatible with the acid-sensitive Boc protecting group. researchgate.net Another effective method utilizes a sodium borohydride/iodine (NaBH₄/I₂) system, which can selectively reduce carboxylic acids in the presence of other functional groups. stackexchange.com

Table 2: Methods for Carboxylic Acid Reduction

Reagent(s) Conditions Key Features
1. Ethyl Chloroformate, Base2. Sodium Borohydride (NaBH₄) THF, then H₂O/MeOH Forms a mixed anhydride intermediate; compatible with Boc group. core.ac.ukresearchgate.net
Sodium Borohydride (NaBH₄) / Iodine (I₂) Anhydrous THF Selective for carboxylic acids; avoids highly flammable reagents like LiAlH₄. stackexchange.com

Modifications of the Alkyl Side Chain

The n-butyl side chain of this compound is an unactivated aliphatic chain, which makes it chemically robust but also challenging to functionalize directly.

Direct, selective functionalization of the n-butyl side chain to introduce reporter groups (e.g., fluorophores, biotin) is not synthetically trivial. The C-H bonds of the alkyl chain are strong and non-specific in their reactivity. While advanced C-H activation methodologies exist, they often require specific directing groups within the molecule to achieve site-selectivity or are tailored for specific positions, such as the terminal methyl group. acs.orgrsc.org Such transformations on a substrate like this compound are not standard and would likely suffer from low yields and mixtures of products. A more practical approach to obtaining side-chain modified analogues involves starting with a pre-functionalized, non-canonical amino acid before N-methylation and Boc-protection.

Similar to the introduction of reporter groups, site-specific functionalization of the inert alkyl side chain for bioconjugation is highly challenging. The lack of inherent reactivity in the butyl group prevents the use of common bioconjugation chemistries (e.g., click chemistry, maleimide-thiol coupling). Palladium-catalyzed C-H activation has been explored for modifying amino acid side chains, but these methods are typically developed for specific positions (e.g., β- or γ-carbons) and often rely on directing-group assistance, which is absent in this molecule's native structure. acs.orgrsc.org Therefore, direct modification of the side chain of the fully formed this compound for bioconjugation is generally considered impractical.

Cleavage of the Boc Protecting Group and Subsequent Reactions

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its clean, efficient removal under acidic conditions. researchgate.net

Cleavage of the Boc group from this compound regenerates the free secondary amine, N-methyl-L-2-aminohexanoic acid, ready for subsequent reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a chlorinated solvent like dichloromethane (B109758) (DCM). total-synthesis.commasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation (which fragments to isobutene) and carbon dioxide. masterorganicchemistry.com

Table 3: Common Reagents for Boc Deprotection | Reagent | Typical Solvent | Conditions | Notes | |---|---|---|---| | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp, 1-3 h | The most common and reliable method. total-synthesis.com | | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | 1-4 M HCl solution, Room Temp | Yields the hydrochloride salt of the amine. rsc.org | | p-Toluenesulfonic Acid (pTSA) | Various | Can be used in deep eutectic solvents for a "green" alternative. mdpi.com | | Oxalyl Chloride / Methanol | Methanol | A mild alternative to strong acids. rsc.org |

Once deprotected, the resulting secondary amine can participate in a variety of chemical transformations. Most commonly, it serves as a nucleophile for acylation or for coupling with another activated amino acid to continue the synthesis of a peptide chain.

Acid-Labile Deprotection Mechanisms and Scavengers (e.g., TFA)

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from this compound is typically achieved using strong acids, with trifluoroacetic acid (TFA) being a common reagent of choice. researchgate.net

The mechanism of TFA-mediated deprotection involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine as its TFA salt. commonorganicchemistry.com The evolution of carbon dioxide gas during this step is a characteristic feature of the reaction. commonorganicchemistry.com

A critical consideration in acid-labile deprotection is the generation of the electrophilic tert-butyl cation. This cation can react with nucleophilic residues in the substrate or other molecules in the reaction mixture, leading to unwanted side products. To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.org

Commonly used scavengers include:

Thiophenols: These compounds are effective at capturing the tert-butyl cation. organic-chemistry.org

Trialkylsilanes: Triethylsilane, for instance, can reduce the tert-butyl cation.

Water: Can act as a scavenger, though its use may be limited by the solubility of the substrate.

The choice of scavenger and its concentration depends on the specific substrate and the reaction conditions. The efficiency of different scavengers in reacting with the byproducts of deprotection has been a subject of kinetic studies. nih.gov

The following table summarizes common conditions for TFA-mediated Boc deprotection:

ReagentConcentrationTemperatureDurationNotes
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50%0°C to Room Temperature1-2 hoursA standard and widely used method. commonorganicchemistry.com
Neat Trifluoroacetic acid (TFA)100%Room Temperature30 minutes to 2 hoursUsed for more resistant Boc groups.

Orthogonal Deprotection Strategies in Multistep Synthesis

In the context of complex, multistep syntheses, such as solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality. biosynth.com The Boc protecting group's acid lability provides a basis for orthogonal strategies when paired with protecting groups that are stable to acid but labile to other conditions.

A prominent example of an orthogonal protecting group pair is Boc and fluorenylmethyloxycarbonyl (Fmoc). The Fmoc group is stable to acidic conditions used for Boc removal but is readily cleaved by bases, such as piperidine. organic-chemistry.orgbiosynth.com This orthogonality allows for the selective deprotection of either the N-terminus (protected with Fmoc) or a side chain (protected with Boc) during peptide synthesis. biosynth.com

Another protecting group that can be used orthogonally with Boc is the benzyloxycarbonyl (Cbz) group. While both are removed by acid, their lability differs. The Boc group can be removed with milder acids like TFA, whereas the Cbz group typically requires stronger acidic conditions or catalytic hydrogenation for cleavage. This difference in reactivity allows for a degree of selective deprotection, often referred to as "quasi-orthogonality". biosynth.com

The following table outlines common orthogonal protecting group pairs with the Boc group:

Boc Paired WithBoc CleavageOrthogonal Group CleavageApplication
Fluorenylmethyloxycarbonyl (Fmoc)Acid (e.g., TFA)Base (e.g., Piperidine)Solid-Phase Peptide Synthesis (SPPS) biosynth.com
Benzyloxycarbonyl (Cbz)Mild Acid (e.g., TFA)Strong Acid / HydrogenolysisSolution-phase and solid-phase synthesis
Allyloxycarbonyl (Alloc)Acid (e.g., TFA)Pd(0) catalystSynthesis of complex peptides and other molecules sigmaaldrich.com

The strategic use of these orthogonal protecting groups enables the synthesis of complex molecules with multiple functional groups, such as branched or cyclic peptides, by allowing for the sequential and selective unmasking of reactive sites. sigmaaldrich.com

Analytical Methodologies for Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and enantiomeric excess of Boc-N-Me-L-2-aminohexanoic acid. For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Determining the enantiomeric excess, which measures the stereochemical purity, requires chiral chromatography. Due to the presence of the N-Boc protecting group, specialized chiral stationary phases (CSPs) are necessary for effective separation of the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com These phases operate under various modes, including reversed-phase, normal-phase, and polar organic modes, offering versatility in method development. sigmaaldrich.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline resolution between the enantiomers.

ParameterTypical Condition for Enantiomeric Excess Determination
Stationary PhaseChiral Stationary Phase (e.g., CHIROBIOTIC T - Teicoplanin based)
Mobile PhaseReversed-Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm

Mass Spectrometry Techniques (LC-MS, QTOF-MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular identity of this compound by providing an accurate measurement of its molecular weight. When coupled with liquid chromatography (LC-MS), it also serves as a highly sensitive detector for purity analysis.

In a typical LC-MS analysis using electrospray ionization (ESI), the compound is expected to be detected as protonated or sodiated adducts. For this compound (Molecular Formula: C₁₂H₂₃NO₄, Molecular Weight: 245.32 Da), the expected ions would be the protonated molecule [M+H]⁺ at m/z 246.16 and the sodium adduct [M+Na]⁺ at m/z 268.14.

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. QTOF-MS also enables tandem MS (MS/MS) experiments, where the parent ion is fragmented to produce a characteristic pattern. A primary fragmentation pathway for N-Boc protected amino acids involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the parent ion.

Ion SpeciesExpected m/zDescription
[M+H]⁺246.16Protonated parent molecule
[M+Na]⁺268.14Sodium adduct of parent molecule
[M+H-C₄H₈]⁺190.10Fragment from loss of isobutylene (B52900) from the Boc group
[M+H-Boc]⁺146.10Fragment from loss of the entire Boc group

Advanced Titration Methods (e.g., NMR Titration) for Interaction Studies

Nuclear Magnetic Resonance (NMR) titration is an advanced method used to study non-covalent intermolecular interactions. While not a standard characterization technique for purity, it provides valuable insight into how a molecule interacts with its environment, such as solvents or other solutes.

In the context of this compound, ¹³C NMR titration studies can reveal information about hydrogen bonding and other weak interactions. mdpi.com By monitoring the chemical shifts of specific carbon atoms—particularly the carbonyl carbons of the carboxylic acid and the Boc group—as a function of solvent composition or the concentration of an interacting species, one can probe the nature of these interactions. mdpi.com For instance, a downfield shift in the ¹³C signal of the carboxylic acid carbonyl carbon upon changing to a more polar, protic solvent would suggest increased hydrogen bonding at that site. mdpi.com These studies are analogous to those performed on similar N-Boc protected amino acids, where changes in chemical shifts correlate with solvent polarity parameters. mdpi.com

Observed NucleusInteraction StudiedExpected Observation
Carboxylic Acid Carbonyl (¹³C)Hydrogen bonding with protic solventsDownfield shift in chemical shift with increasing solvent polarity
Boc Group Carbonyl (¹³C)Solvent effects on the protecting groupSmaller, but observable, downfield shift with increasing solvent polarity
Alpha-Carbon Proton (¹H)Conformational changes or binding eventsChanges in chemical shift or coupling constants

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a pure compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's compositional purity.

For this compound, with the molecular formula C₁₂H₂₃NO₄, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (245.32 g/mol ).

ElementTheoretical Percentage (%)
Carbon (C)58.75%
Hydrogen (H)9.45%
Nitrogen (N)5.71%
Oxygen (O)26.09%

Emerging Research Avenues and Prospects in Boc N Me L 2 Aminohexanoic Acid Research

Development of N-Methylated Unnatural Amino Acid Analogues with Enhanced Properties

The incorporation of N-methylated unnatural amino acids, such as Boc-N-Me-L-2-aminohexanoic acid, into peptide chains is a key strategy for improving the pharmacokinetic profiles of bioactive peptides. nih.govresearchgate.netpeptide.com N-methylation, the substitution of the amide proton with a methyl group, confers several advantageous properties that address the primary drawbacks of peptide-based drugs, namely their susceptibility to enzymatic degradation and poor bioavailability. researchgate.netmdpi.com

Key enhanced properties include:

Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, dramatically increasing the stability of the amide bond against enzymatic cleavage. mdpi.commerckmillipore.com This modification extends the in-vivo half-life of the peptide, a critical factor for therapeutic efficacy. peptide.com

Increased Lipophilicity and Bioavailability: N-methylation enhances the lipophilicity of peptides, which can improve their ability to cross cellular membranes. nih.govresearchgate.net This modification strategy has been shown to improve intestinal permeability and, in some cases, lead to significant oral bioavailability for peptide analogues. nih.govub.edu

Conformational Control: The removal of the amide hydrogen bond donor capability and the steric influence of the methyl group restricts the conformational freedom of the peptide backbone. peptide.comnih.gov This can be used to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. merckmillipore.comnih.gov This conformational rigidity can also lead to increased receptor selectivity. researchgate.net

The synthesis of these optically pure N-methylated amino acids is a critical area of research, as their availability is essential for exploring their full potential in drug discovery. nih.govresearchgate.net

Table 1: Comparison of Properties: Standard vs. N-Methylated Peptides

Property Standard Peptide N-Methylated Peptide Analogue Citation(s)
Proteolytic Stability Low; susceptible to enzymatic degradation. High; increased resistance to proteases. mdpi.commerckmillipore.com
Bioavailability Generally low, especially oral. Enhanced; improved lipophilicity and membrane permeability. nih.govresearchgate.netnih.gov
Conformational Flexibility High; exists in multiple conformations. Reduced; backbone is more rigid, can stabilize turns. peptide.comnih.gov
Receptor Selectivity Can be broad. Can be significantly increased. researchgate.net
Solubility Can be poor due to interchain aggregation. Can be improved by reducing hydrogen bonding. peptide.commerckmillipore.com

High-Throughput Synthesis and Screening Applications for Chemical Libraries

This compound and other unnatural amino acids are instrumental in the construction of diverse chemical libraries for high-throughput screening (HTS). efficient-robotics.comeurekaselect.com HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. selleckchem.com The inclusion of N-methylated and other unnatural amino acids vastly expands the chemical space that can be explored compared to libraries built only from the 20 proteinogenic amino acids. efficient-robotics.com155.52.206

The process involves:

Library Synthesis: Unnatural amino acids are incorporated into peptides, often on a solid support, to create large, combinatorial libraries. nih.govnih.gov These libraries can contain linear or macrocyclic peptides with a wide range of structural and functional diversity. nih.gov Ribosomal synthesis methods using reconstituted translation systems are also being developed to create vast libraries of unnatural peptides. acs.org

Screening: The libraries are screened against specific biological targets, such as enzymes or receptors, to identify compounds that exhibit inhibitory or agonistic/antagonistic activity. acs.orgasinex.com For example, a methylation compound library can be used to screen for inhibitors of DNA methyltransferases. selleckchem.com

Hit Identification and Optimization: Active compounds are identified and can be further optimized through subsequent rounds of synthesis and screening. The structural information gained from N-methyl scanning of a peptide sequence can provide valuable insights into the bioactive conformation, guiding further design efforts. nih.gov

The development of rapid and efficient synthesis methods is crucial for producing these libraries, enabling faster iteration and exploration of novel peptide designs. nih.gov DNA-encoded libraries (DELs) represent a powerful evolution of this approach, though incorporating sterically hindered N-methyl amino acids presents unique challenges that are actively being addressed. nih.gov

Role in Rational Design of Biologically Active Peptidomimetics and Novel Therapeutics

Rational design aims to create molecules with specific biological functions based on a detailed understanding of the target structure. This compound is a valuable tool in this process, particularly for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.netnbinno.com

A primary application is in targeting protein-protein interactions (PPIs), which are fundamental to most biological processes but are notoriously difficult targets for traditional small molecules due to their large, flat interfaces. nih.govexplorationpub.combirmingham.ac.uk Peptides are ideal candidates for inhibiting PPIs, and modifications like N-methylation are critical for converting them into viable therapeutics. nih.gov

Key aspects of rational design involving N-methylated amino acids include:

Stabilizing Bioactive Conformations: As mentioned, N-methylation helps to lock a peptide into a specific conformation, such as a β-turn or α-helix, that is necessary for binding to a protein target. nih.govnih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.

Improving Pharmacokinetics: The enhanced stability and permeability conferred by N-methylation are essential for creating drugs that can reach their target in the body. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically replacing each amino acid in a peptide sequence with its N-methylated counterpart (an "N-methyl scan") is a powerful technique. nih.gov It helps to identify which backbone amides are critical for hydrogen bonding and which can be modified to improve properties without losing activity. nih.govnih.gov

The tert-butyloxycarbonyl (Boc) protecting group on the subject compound is crucial for its use in synthesis, ensuring that the amine group reacts in a controlled manner during the stepwise construction of the peptide chain. nbinno.combiointerfaceresearch.com

Exploration in Chemical Biology and Material Science Applications

The unique properties of this compound and related compounds extend beyond direct therapeutic applications into the broader fields of chemical biology and material science.

In Chemical Biology , these modified amino acids serve as probes to study complex biological systems. By incorporating them into peptides, researchers can investigate the role of specific backbone conformations and hydrogen bonds in molecular recognition events. The resistance to proteolysis also makes them ideal for creating stable probes for in-vivo imaging and diagnostics.

In Material Science , unnatural amino acids are being explored as monomers for the creation of novel biopolymers and biomaterials. gem-net.net The ability to precisely control the chemical functionality of the building blocks opens the door to materials with tailored properties. youtube.com

Bioconjugation: The 6-aminohexanoic acid backbone can function as a flexible, hydrophobic linker or spacer. medkoo.comnih.gov Molecules like Boc-6-aminohexanoic acid are used in bioconjugation to link different molecules together, for example, in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or for attaching imaging agents to biomolecules. medkoo.commedchemexpress.com

Novel Polymers: Researchers are working to repurpose the ribosome, nature's protein-synthesizing machine, to create wholly unnatural polymers from non-canonical amino acids. gem-net.net These new polymers could pave the way for advanced materials with applications in medicine and environmental science. acs.org The incorporation of fluorinated unnatural amino acids, for instance, is being used to engineer protein-based materials with new self-assembly properties. youtube.com

This expansion into materials science demonstrates the versatility of unnatural amino acids as fundamental building blocks for creating molecules and materials with programmed functions. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.